N-(4-ETHOXY-2-NITROPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ETHOXY-2-NITROPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxy group, a nitrophenyl group, a morpholine ring, and a sulfonylbenzamide moiety. Its molecular formula is C19H21N3O7S, and it has a molecular weight of 435.451 Da .
Scientific Research Applications
N-(4-ETHOXY-2-NITROPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: The compound may be used in biochemical assays to study enzyme interactions or as a probe in molecular biology experiments.
Industry: It can be utilized in the production of specialty chemicals or as a component in advanced materials.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of N-(4-ETHOXY-2-NITROPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves multiple steps, typically starting with the preparation of the nitrophenyl and morpholine intermediates. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the compound .
Chemical Reactions Analysis
N-(4-ETHOXY-2-NITROPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzene ring.
Comparison with Similar Compounds
Similar compounds to N-(4-ETHOXY-2-NITROPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE include:
N-(4-ethoxy-2-nitrophenyl)acetamide: This compound shares the ethoxy and nitrophenyl groups but lacks the morpholine and sulfonylbenzamide moieties.
N-(4-ethoxy-2-nitrophenyl)-4-(1-piperidinylsulfonyl)benzamide: Similar in structure but with a piperidine ring instead of a morpholine ring.
Properties
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O7S/c1-2-29-15-5-8-17(18(13-15)22(24)25)20-19(23)14-3-6-16(7-4-14)30(26,27)21-9-11-28-12-10-21/h3-8,13H,2,9-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCWDLMSZRLTQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.